Mukaadial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mukaadial is a tertiary alcohol.
Scientific Research Applications
Anti-Malarial Properties
Mukaadial, specifically iso-mukaadial acetate, a compound found in Warburgia salutaris, demonstrates significant anti-malarial activity. A study by Nyaba et al. (2018) found that iso-mukaadial acetate showed very good activity in inhibiting parasite growth. This discovery is crucial as it offers a potential alternative to current anti-malarial drugs, especially in the face of increasing parasite resistance.
Hepatoprotective Effects
Research conducted by Ayeni et al. (2021) revealed the protective role of iso-mukaadial acetate against liver injury. In this study, the administration of iso-mukaadial acetate significantly reduced liver damage markers in a rat model. This indicates its potential use in treating liver diseases.
Antidiabetic Potential
The study by Msomi et al. (2019) highlighted the antidiabetic properties of iso-mukaadial acetate. It was found to enhance glucose uptake in L6 rat myoblast cell lines, suggesting its potential as a new antidiabetic agent.
Anticancer Activity
Research has also shown the potential of iso-mukaadial acetate in cancer treatment. Raphela-Choma et al. (2021) found that it exhibited anti-proliferative effects on breast and ovarian cancer cell lines and induced apoptosis, indicating its promise as a component in developing anticancer drugs.
Antinociceptive Action
This compound has been studied for its antinociceptive properties. A study by Malheiros et al. (2001) found that a sesquiterpene drimane, which includes this compound, isolated from Drimys winteri bark, showed antinociceptive action, indicating its potential use in pain management.
Properties
CAS No. |
87420-14-2 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(1S,4S,4aS,8aS)-1,4-dihydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7-9,11-12,18-19H,4-6H2,1-3H3/t11-,12-,14-,15+/m0/s1 |
InChI Key |
AMHCJQBKGMEAAJ-NZBPQXDJSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@H](C=C([C@@]2(C=O)O)C=O)O)(C)C |
SMILES |
CC1(CCCC2(C1C(C=C(C2(C=O)O)C=O)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1C(C=C(C2(C=O)O)C=O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.